1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
The synthesis of novel pyrazolopyrimidines derivatives has been explored for their potential as anticancer and anti-5-lipoxygenase agents. A series of derivatives were synthesized and evaluated for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, along with 5-lipoxygenase inhibition activities. These compounds demonstrate a promising structure-activity relationship, suggesting their potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Nonsteroidal Antiinflammatory Drugs
Research into pyrazolo[1,5-a]pyrimidines has led to the development of a new class of nonsteroidal antiinflammatory drugs that exhibit high anti-inflammatory activity without the ulcerogenic side effects commonly associated with traditional NSAIDs. This class of compounds, through structural modifications, has shown to possess both high activity and a better therapeutic index compared to conventional drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines has been synthesized as ligands for the histamine H4 receptor, demonstrating significant anti-inflammatory and antinociceptive activities in vitro and in animal models. These findings support the potential of H4 receptor antagonists in treating pain and inflammation, highlighting the compound's role in the development of novel therapeutics (Altenbach et al., 2008).
Uroselective Alpha 1-Adrenoceptor Antagonists
The development of novel arylpiperazines as alpha 1-adrenoceptor antagonists has shown promise for the treatment of conditions affecting the human lower urinary tract. These compounds display high affinity and selectivity for the alpha 1A-AR subtype, suggesting their potential as functional uroselective agents (Elworthy et al., 1997).
Antibacterial and Antimicrobial Agents
Research into pyrazolopyrimidine derivatives has also uncovered their significant antibacterial and antimicrobial properties. Synthesis of these compounds and evaluation against various bacterial strains have indicated their potential as effective antibacterial agents, expanding the scope of applications for this chemical structure in the fight against infectious diseases (Rahmouni et al., 2014).
Properties
IUPAC Name |
1-tert-butyl-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-22(2,3)28-20-18(15-24-28)21(30)27(16-23-20)10-9-19(29)26-13-11-25(12-14-26)17-7-5-4-6-8-17/h4-8,15-16H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBOLSTUEKTNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.